molecular formula C28H21N3O4 B11112371 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11112371
M. Wt: 463.5 g/mol
InChI Key: XGNVHZJZQZQELI-UASDAKFXSA-N
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Description

N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a combination of benzodioxole and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate through a cyclization reaction of catechol with formaldehyde.

    Synthesis of the Naphthyl Hydrazone: The naphthyl hydrazone is prepared by reacting 2-naphthaldehyde with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the naphthyl hydrazone in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and naphthyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or naphthyl derivatives.

Scientific Research Applications

N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzodioxole and naphthyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]BENZAMIDE: Lacks the naphthyl hydrazone moiety, resulting in different chemical properties and applications.

    N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-PHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: Contains a phenyl group instead of a naphthyl group, leading to variations in reactivity and biological activity.

Uniqueness

N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is unique due to its combination of benzodioxole and naphthyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O4

Molecular Weight

463.5 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H21N3O4/c32-27(22-7-2-1-3-8-22)30-24(15-19-11-13-25-26(16-19)35-18-34-25)28(33)31-29-17-20-10-12-21-6-4-5-9-23(21)14-20/h1-17H,18H2,(H,30,32)(H,31,33)/b24-15+,29-17+

InChI Key

XGNVHZJZQZQELI-UASDAKFXSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC4=CC=CC=C4C=C3)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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